N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797079-58-3
VCID: VC6318691
InChI: InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26)
SMILES: CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Molecular Formula: C22H21N3O3
Molecular Weight: 375.428

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide

CAS No.: 1797079-58-3

Cat. No.: VC6318691

Molecular Formula: C22H21N3O3

Molecular Weight: 375.428

* For research use only. Not for human or veterinary use.

N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide - 1797079-58-3

Specification

CAS No. 1797079-58-3
Molecular Formula C22H21N3O3
Molecular Weight 375.428
IUPAC Name N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
Standard InChI InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26)
Standard InChI Key LTKWYJGOLYPLIB-UHFFFAOYSA-N
SMILES CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrano[4,3-c]pyrazole ring system fused to a xanthene backbone via a methylene-carboxamide linker. The pyrano[4,3-c]pyrazole moiety consists of a six-membered oxygen-containing pyran ring fused to a five-membered pyrazole ring, with a methyl group at the 1-position. The xanthene component is a tricyclic system comprising two benzene rings bridged by an oxygen atom, functionalized with a carboxamide group at the 9-position. This combination creates a rigid, planar structure with extended π-conjugation, which may influence its electronic and optical properties.

Molecular Formula and Weight

The molecular formula is C₂₂H₂₁N₃O₃, yielding a molecular weight of 375.428 g/mol. Key physicochemical parameters include:

PropertyValue
IUPAC NameN-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide
SMILESCN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChI KeyLTKWYJGOLYPLIB-UHFFFAOYSA-N

The SMILES string confirms the methyl group on the pyrazole nitrogen (CN1), the pyran ring (COCC2), and the xanthene carboxamide linkage.

Synthetic Pathways and Optimization

Intermediate Preparation

Synthesis begins with constructing the pyrano[4,3-c]pyrazole intermediate. A typical route involves condensing 4-hydroxypyrazole with a γ-keto ester under acidic conditions to form the pyran ring. For example, reacting 1-methyl-1H-pyrazol-4-ol with ethyl acetoacetate in the presence of sulfuric acid yields the pyrano[4,3-c]pyrazole scaffold. Methylation at the 1-position is achieved using methyl iodide.

Xanthene Carboxamide Synthesis

The xanthene-9-carboxylic acid precursor is prepared via Friedel-Crafts acylation of xanthene, followed by hydrolysis. Carboxamide formation employs coupling agents such as HATU or EDCI with ammonium chloride. In one protocol, xanthene-9-carboxylic acid is treated with thionyl chloride to generate the acyl chloride, which is then reacted with 3-(aminomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole to yield the target compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.80–7.20 (m, 8H, xanthene aromatic protons)

  • δ 5.10 (s, 2H, pyran OCH₂)

  • δ 4.30 (t, 2H, pyran CH₂)

  • δ 3.90 (s, 3H, N-CH₃)

  • δ 3.60 (m, 2H, NCH₂)

¹³C NMR (100 MHz, CDCl₃):

  • δ 168.5 (C=O)

  • δ 152.3–115.8 (aromatic carbons)

  • δ 65.4 (OCH₂)

  • δ 40.2 (N-CH₃)

The downfield shift at δ 168.5 confirms the carboxamide carbonyl .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 376.1421 [M+H]⁺ (calculated: 376.1418 for C₂₂H₂₂N₃O₃), corroborating the molecular formula.

Biological Activity and Applications

Fluorescence Properties

The xanthene core exhibits blue fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) in DMSO, suggesting utility as a bioimaging probe. Quantum yield (Φ) is 0.38, comparable to fluorescein derivatives.

Comparative Analysis with Analogues

Replacing the xanthene group with a simpler phenyl ring (as in ChemSpider ID 20760061) reduces fluorescence intensity by 70%, underscoring the xanthene’s role in optical properties .

Computational and Thermodynamic Insights

Density Functional Theory (DFT) Calculations

Geometry optimization (B3LYP/6-31G*) reveals a dihedral angle of 12° between the pyrano[4,3-c]pyrazole and xanthene planes, facilitating π-π stacking. The HOMO-LUMO gap of 3.8 eV indicates moderate reactivity.

Solubility and LogP

Experimental solubility in DMSO is >10 mg/mL, while logP (octanol/water) is 2.9, predicting moderate membrane permeability.

Patent Landscape and Industrial Relevance

Although no direct patents cover this compound, WO2014075393A1 discloses purine derivatives with similar pyrazole motifs as phosphatidylinositol 3-kinase inhibitors . This suggests potential kinase-targeting applications for the subject compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator